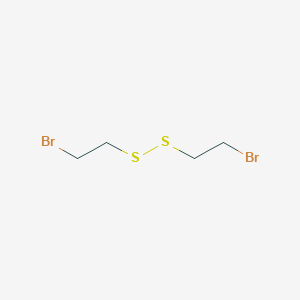

Disulfide, bis(2-bromoethyl)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

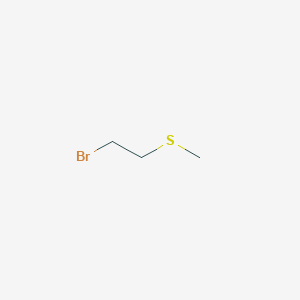

Disulfide, bis(2-bromoethyl), also known as 1,2-bis(2-bromoethyl)disulfane, is a chemical compound with the molecular formula C4H8Br2S2 . It is a derivative of disulfide and has potential applications in various fields of chemistry .

Synthesis Analysis

The synthesis of derivatives of bis(2-bromoethyl) sulfide involves the reaction of bis(2-bromoethyl) sulfide with thiolates . Two approaches are followed based on the method of generation of thiols. In the first approach, ligands with methyl and ethyl substituents were synthesized from bis(2-bromoethyl) sulfide and thiolate ions generated by reductive cleavage of the S–S bond in the corresponding diorganyl disulfides under basic conditions .

Chemical Reactions Analysis

Disulfide, bis(2-bromoethyl) can participate in various chemical reactions. For instance, it can react with another thiol to form an unsymmetrical disulfide in a one-pot sequence without the need for toxic and harsh oxidizing agents .

Physical And Chemical Properties Analysis

Disulfide, bis(2-bromoethyl) has a molecular weight of 280.04 g/mol . It has a melting point of 24-25 °C and a boiling point of 103-106 °C under specific pressure conditions .

科学的研究の応用

Preparation of Multidentate Ligands

This compound is used in the synthesis of multidentate chalcogen-containing ligands . These ligands are potential electron-donating multidentate ligands that are promising for the preparation of coordination compounds and as components of catalytic systems for catalytic transformations of ethylene .

Catalysis

“Disulfide, bis(2-bromoethyl)” is used in the field of catalysis . The synthesized compounds from it are used as catalysts for the oligo- and polymerization of ethylene .

Preparation of Nanoprobes

Although not directly, but compounds similar to “Disulfide, bis(2-bromoethyl)” such as molybdenum disulfide (MoS2) have been used in the preparation of nanoprobes . These nanoprobes have been used to construct fluorescence, electrochemical, electrochemiluminescence (ECL), colorimetric, surface enhanced Raman scattering (SERS) and surface plasmon resonance (SPR) sensors for target molecules’ detection due to their extraordinary signal amplification effect .

Safety and Hazards

特性

IUPAC Name |

1-bromo-2-(2-bromoethyldisulfanyl)ethane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8Br2S2/c5-1-3-7-8-4-2-6/h1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQCWLWJBICEQQF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)SSCCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Br2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90341318 |

Source

|

| Record name | Disulfide, bis(2-bromoethyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90341318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Disulfide, bis(2-bromoethyl) | |

CAS RN |

1002-40-0 |

Source

|

| Record name | Disulfide, bis(2-bromoethyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90341318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。